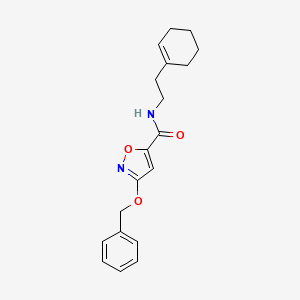

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide

Description

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-19(20-12-11-15-7-3-1-4-8-15)17-13-18(21-24-17)23-14-16-9-5-2-6-10-16/h2,5-7,9-10,13H,1,3-4,8,11-12,14H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPAHZXQEZIMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Attachment of Carboxamide Group: The carboxamide group is usually introduced through an amide coupling reaction between an amine and a carboxylic acid derivative.

Cyclohexenyl Ethyl Group Addition: The cyclohexenyl ethyl group can be added through a Grignard reaction or a similar organometallic reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structure and properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 3-(benzyloxy)-N-(2-phenylethyl)isoxazole-5-carboxamide

- 3-(benzyloxy)-N-(2-(cyclohexyl)ethyl)isoxazole-5-carboxamide

- 3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)propyl)isoxazole-5-carboxamide

Uniqueness

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is unique due to the presence of the cyclohexenyl ethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can lead to different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on available research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzyloxy group and the cyclohexenyl substituent enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 333.41 g/mol |

| Functional Groups | Isoxazole, Carboxamide, Benzyl |

Research indicates that this compound exhibits inhibitory activity against specific kinases and inflammatory pathways. Notably, it has been identified as a potential inhibitor of NEK7 kinase and modulator of the NLRP3 inflammasome pathway, which are critical in various inflammatory diseases and cancer.

Inhibitory Effects

- NEK7 Kinase Inhibition : The compound demonstrated significant inhibitory effects on NEK7 kinase, which plays a role in cell cycle regulation and inflammation. This inhibition suggests potential applications in treating conditions characterized by excessive inflammation or aberrant cell proliferation .

- NLRP3 Inflammasome Modulation : By modulating the NLRP3 inflammasome, the compound may help regulate immune responses, making it a candidate for therapeutic strategies against autoimmune diseases .

Efficacy in Preclinical Studies

In preclinical evaluations, this compound exhibited promising results:

- Anti-inflammatory Activity : Studies showed that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

- Antitumor Activity : In cellular models, the compound displayed cytotoxic effects against various cancer cell lines, suggesting its utility in oncology .

Study 1: NEK7 Inhibition

A recent study investigated the effects of this compound on cancer cell lines expressing high levels of NEK7. The results indicated a marked reduction in cell viability and proliferation rates when treated with varying concentrations of the compound. The IC50 values ranged from 5 to 15 µM across different cell lines, highlighting its potency .

Study 2: NLRP3 Modulation

In another study focusing on inflammatory diseases, researchers evaluated the compound's ability to modulate NLRP3 activity in macrophages. The results showed a significant decrease in IL-1β production upon treatment with the compound compared to controls, supporting its role as an anti-inflammatory agent .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(benzyloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)isoxazole-5-carboxamide, and how do reaction conditions affect yield?

Answer:

The compound can be synthesized via amide coupling between the isoxazole-5-carboxylic acid derivative and the cyclohexenylethylamine moiety. Key steps include:

- Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to generate the reactive acyl chloride or active ester intermediate .

- Coupling reaction : React the activated acid with the amine in anhydrous solvents (e.g., dichloromethane or chloroform) under inert atmosphere. Catalysts such as DMAP may enhance efficiency .

- Yield optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 acid-to-amine) are critical. For example, a 31% yield was reported for a structurally similar compound using analogous conditions .

Table 1: Example Reaction Conditions and Yields for Analogous Compounds

| Compound Analog | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-3-(2-Ethoxyphenyl)-N-allyl... | DCM | EDC | 31 | |

| N-[2-(cyclohexenyl)ethyl]-thiazole | Chloroform | None | 50–60 |

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) among structural analogs?

Answer:

Discrepancies often arise from structural variations or assay conditions . Methodological approaches include:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, the presence of a bromine atom (as in ’s cytotoxic analog) versus a methyl group may alter binding affinity.

- Orthogonal assays : Validate activity using multiple assays (e.g., cell viability, enzymatic inhibition, and genetic knockdowns) to rule out false positives .

- Computational modeling : Use molecular docking to predict interactions with targets (e.g., enzymes or receptors) and rationalize observed discrepancies .

Example: highlights differing activities in analogs with bromine (cytotoxic) versus isopropyl (inactive) substituents, suggesting halogen interactions are critical .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy, cyclohexenyl, and isoxazole moieties. Key signals include:

- Isoxazole C=O at ~160–165 ppm in ¹³C NMR.

- Cyclohexenyl protons as multiplet peaks at δ 5.5–6.0 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 387.233 for C₁₈H₁₅BrN₂O₃) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

- Salt formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzyloxy moiety to enhance bioavailability .

- Formulation optimization : Use co-solvents (e.g., PEG-400) or nanoencapsulation to improve aqueous solubility .

Table 2: Solubility-Enhancing Modifications

| Strategy | Example Modification | Outcome |

|---|---|---|

| Salt formation | HCl addition to amine | Improved crystallinity |

| Prodrug | Esterification of benzyloxy group | Enhanced metabolic stability |

Advanced: How to design experiments to elucidate ambiguous mechanistic results in biochemical assays?

Answer:

- Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

- Genetic knockdown : Use siRNA or CRISPR to silence putative targets and observe activity loss .

- Kinetic studies : Measure time-dependent inhibition to distinguish covalent vs. non-covalent mechanisms .

Case Study: For ambiguous antimicrobial activity, perform minimum inhibitory concentration (MIC) assays across bacterial strains alongside membrane permeability tests .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Waste disposal : Incinerate or contract licensed waste management services for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.